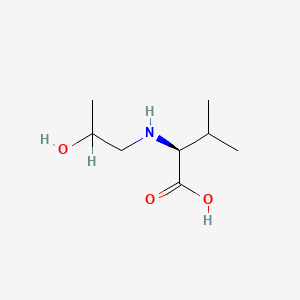

N-(2-Hydroxypropyl)valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Hydroxypropyl)valine, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomonitoring of Occupational Exposure

Immunoassays for Propylene Oxide Exposure

N-(2-Hydroxypropyl)valine serves as a biomarker for exposure to propylene oxide, a known mutagen. A competitive enzyme-linked immunosorbent assay (ELISA) was developed to quantify this compound in whole blood. The assay demonstrated high analytical reliability with a correlation coefficient of 0.99 and a working range of 2-250 pmol g^-1 hemoglobin (Hb) . This method allows for rapid throughput and has been employed in studies assessing occupational exposure among workers.

Case Study: Rat Exposure Analysis

A study analyzed the accumulation of this compound in the globin of rats exposed to varying concentrations of propylene oxide. Gas chromatography-tandem mass spectrometry (GC-MS) revealed a linear exposure-dependent response for adduct accumulation, indicating its utility as a sensitive biomarker for assessing chemical exposure . This finding underscores the importance of this compound in toxicological assessments and environmental health monitoring.

Analytical Techniques

Detection Methods

The detection of this compound adducts can be achieved through various analytical methods, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Highly sensitive for quantifying adducts in biological samples.

- Enzyme-Linked Immunosorbent Assay (ELISA) : Facilitates rapid screening of samples with minimal interference from structurally similar metabolites .

Toxicological Studies

Understanding Chemical Interactions

Research has indicated that this compound can serve as a model compound for studying the interactions between electrophilic chemicals and biological macromolecules. Its role as an adduct provides insights into the mechanisms of toxicity and mutagenesis associated with propylene oxide exposure, contributing to our understanding of chemical safety and risk assessment .

Drug Development Potential

Amino Acid Derivatives in Drug Design

The structural characteristics of this compound make it a candidate for further modification in drug design. Its incorporation into novel compounds may enhance therapeutic efficacy against various diseases, particularly those related to oxidative stress and inflammation. For instance, derivatives of valine have shown promise in antimicrobial and antioxidant applications, suggesting that modifications could yield compounds with enhanced biological activities .

Comparative Data Tables

| Application Area | Methodology | Findings |

|---|---|---|

| Biomonitoring | ELISA | High reliability; used for occupational exposure |

| Toxicological Assessment | GC-MS | Linear response in rat studies; sensitive biomarker |

| Drug Development | Structural modifications of amino acids | Potential for new therapeutic agents |

Propriétés

Numéro CAS |

91147-54-5 |

|---|---|

Formule moléculaire |

C8H17NO3 |

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

(2S)-2-(2-hydroxypropylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-5(2)7(8(11)12)9-4-6(3)10/h5-7,9-10H,4H2,1-3H3,(H,11,12)/t6?,7-/m0/s1 |

Clé InChI |

LQFKABMWUHITQU-MLWJPKLSSA-N |

SMILES |

CC(C)C(C(=O)O)NCC(C)O |

SMILES isomérique |

CC(C)[C@@H](C(=O)O)NCC(C)O |

SMILES canonique |

CC(C)C(C(=O)O)NCC(C)O |

Key on ui other cas no. |

101834-32-6 |

Synonymes |

2-hydroxypropylvaline 2-hydroxypropylvaline, (L-)-isomer N-(2-hydroxypropyl)valine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.